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molecular formula C18H17NO2 B8554444 1h-Indole-3-acetic acid,2-phenyl-,ethyl ester

1h-Indole-3-acetic acid,2-phenyl-,ethyl ester

Cat. No. B8554444
M. Wt: 279.3 g/mol
InChI Key: ROXCSOALCFJCON-UHFFFAOYSA-N
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Patent
US05206382

Procedure details

Phenylhydrazine (80 mmol), 3-benzoylpropionic acid (1a) (80 mmol), and 12 ml of concentrated H2SO4 in 100 ml of ethanol were heated at reflux for 24 hours. The cooled reaction mixture was poured onto 500 g of ice, and the resulting mixture was extracted with ether (300 ml×2). Workup gave a red oil, which was purified by column chromatography (silica gel, ethyl acetate/n-hexane=1/5) to afford 15.2 g (73%) of ethyl 2-phenyl-3-indole acetate (8) as a pale yellow solid. mp: 61°-62° C.; IR (KBr) 3370, 1718, 1585, 1458 cm-1 ; 1H NMR (CDCl3, 300 MHz), 8 8.17 (s, 1H), 7.67-7.71 (m, 3H), 7.47 (dd, 2H), 7.40 (dd, 2H), 7.40 (dd, 2H), 7.20 (m, 2H), 4.12 (q, 2H), 3.98 (s, 2H), 1.07 (t, 3H), mass spectrum (15 ev) m/Z 279 (M), 206, 179, 128, 102, 77, 58, 43; exact mass calcd for C18H17NO2 279.1259; found 279.1259.
Quantity
80 mmol
Type
reactant
Reaction Step One
Quantity
80 mmol
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7]N)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:9]([CH2:17][CH2:18][C:19]([OH:21])=[O:20])(=O)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.OS(O)(=O)=O.[CH2:27](O)[CH3:28]>>[C:10]1([C:9]2[NH:7][C:1]3[C:6]([C:17]=2[CH2:18][C:19]([O:21][CH2:27][CH3:28])=[O:20])=[CH:5][CH:4]=[CH:3][CH:2]=3)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
80 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Name
Quantity
80 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)CCC(=O)O
Name
Quantity
12 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
ice
Quantity
500 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with ether (300 ml×2)
CUSTOM
Type
CUSTOM
Details
Workup gave a red oil, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (silica gel, ethyl acetate/n-hexane=1/5)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1NC2=CC=CC=C2C1CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 15.2 g
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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